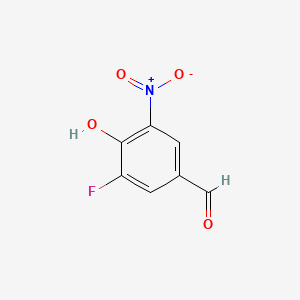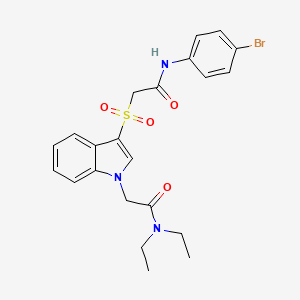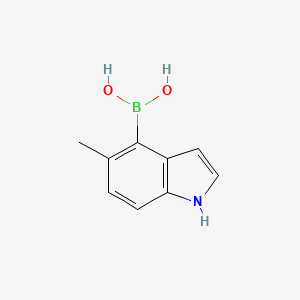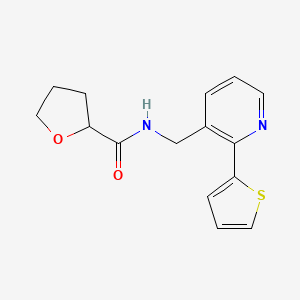
6-(3-Bromofenil)-1,3-diazinano-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromophenyl)-1,3-diazinane-2,4-dione is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.098. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Bromophenyl)-1,3-diazinane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Bromophenyl)-1,3-diazinane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Acoplamiento de Suzuki–Miyaura: Este compuesto sirve como un valioso bloque de construcción en las reacciones de acoplamiento cruzado de Suzuki–Miyaura . Estas reacciones implican la formación de enlaces carbono-carbono utilizando catalizadores de paladio y reactivos de boro. Las condiciones de reacción suaves y la tolerancia a grupos funcionales de este método de acoplamiento lo hacen ampliamente aplicable en la síntesis orgánica.
- Derivados de EGFR-TKI: Los investigadores han derivado la 6-amino-4-[(3-bromofenil)amino]quinazolina, un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR-TKI), utilizando este compuesto. Los derivados resultantes muestran potencial en la terapia del cáncer .
- 7-Acetoxicumarina: Mediante la introducción de un grupo acetoxi, se puede sintetizar la 3-(3-bromofenil)-7-acetoxicumarina. Sus picos característicos de RMN brindan información sobre su estructura y reactividad .
Reacciones Catalizadas por Metales de Transición
Química Medicinal
Derivados de Cumarina
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as the estrogen receptor beta and nuclear receptor coactivator 1 . These targets play crucial roles in cellular signaling and regulation of gene expression.
Mode of Action
For instance, binding to a receptor could trigger a cascade of biochemical reactions, altering the cell’s behavior .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, such as those involved in cell signaling and gene expression . The downstream effects of these interactions can lead to changes in cellular function and behavior.
Pharmacokinetics
Similar compounds have shown varied adme properties . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
Based on the actions of similar compounds, it’s likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing cell behavior and function .
Propiedades
IUPAC Name |
6-(3-bromophenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVLDCZYGOJRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)



![N-(3-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2461863.png)




![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)
![N-(1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)prop-2-enamide](/img/structure/B2461872.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2461877.png)
